N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Overview
Description
N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation and subsequent derivatization . The general synthetic pathway includes:
Condensation: o-phenylenediamine reacts with formic acid or trimethyl orthoformate to form benzimidazole.
Alkylation: The benzimidazole derivative is then alkylated with ethyl iodide to introduce the N-ethyl group.
Derivatization: The final step involves the reaction of the alkylated benzimidazole with aniline to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, inhibiting their activity and leading to various pharmacological effects . For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the N-ethyl and aniline groups.
N-(1H-benzimidazol-2-ylmethyl)-5,6,7,8-tetrahydro-8-quinolinamine: Another benzimidazole derivative with different substituents.
Uniqueness
N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-ethyl group and the aniline moiety enhances its pharmacological activity and makes it a valuable compound for various applications .
Properties
IUPAC Name |
N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-20(14-9-5-4-6-10-14)13-17-18-15-11-7-8-12-16(15)19(17)2/h4-12H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBCYLYDLSHIOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC2=CC=CC=C2N1C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323553 | |
Record name | N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876889-51-9 | |
Record name | N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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